molecular formula C12H13NO3S B3087436 (1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1173667-83-8

(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No. B3087436
CAS RN: 1173667-83-8
M. Wt: 251.3 g/mol
InChI Key: IEIVODVUCQZQDX-QXEWZRGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, commonly known as Thienylcyclohexylpiperidine (TCP), is a synthetic compound that belongs to the class of dissociative anesthetics. It has been widely used in scientific research to study the mechanism of action of NMDA receptors and its effects on the central nervous system.

Mechanism of Action

(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid acts as a noncompetitive antagonist of NMDA receptors, which are involved in the modulation of synaptic plasticity and learning and memory processes. By blocking the activity of NMDA receptors, (1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid reduces the influx of calcium ions into neurons, which can lead to the inhibition of neurotransmitter release and the suppression of neuronal activity. This mechanism of action is similar to that of other dissociative anesthetics such as ketamine and phencyclidine.
Biochemical and Physiological Effects:
(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been shown to have potent analgesic and anesthetic effects in animal models. It has also been shown to produce dose-dependent effects on locomotor activity, body temperature, and heart rate. (1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been shown to have a long duration of action, with effects lasting up to several hours after administration. In addition, (1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been shown to have a low potential for abuse and dependence, which makes it a promising candidate for the development of new analgesic and anesthetic drugs.

Advantages and Limitations for Lab Experiments

(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several advantages for lab experiments, including its potency, selectivity, and long duration of action. It has also been shown to have a low potential for abuse and dependence, which makes it a safer alternative to other dissociative anesthetics such as ketamine and phencyclidine. However, (1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid also has some limitations, including its high cost, complex synthesis method, and limited availability.

Future Directions

(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several potential future directions for scientific research, including its use as a therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia. It also has potential applications in the field of pain management, addiction treatment, and depression. Future research could focus on the development of new analogs of (1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid with improved potency, selectivity, and safety profiles. In addition, further studies could investigate the underlying mechanisms of (1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid's effects on the central nervous system, and its potential interactions with other neurotransmitter systems.

Scientific Research Applications

(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been widely used in scientific research to study the mechanism of action of NMDA receptors and its effects on the central nervous system. It has been shown to have potent analgesic and anesthetic effects, and has been used in animal models to study pain, addiction, and depression. (1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has also been used to study the role of NMDA receptors in learning and memory, and its potential as a therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

(1S,2S,5R)-3-(2-thiophen-3-ylacetyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c14-10(3-7-1-2-17-6-7)13-5-8-4-9(8)11(13)12(15)16/h1-2,6,8-9,11H,3-5H2,(H,15,16)/t8-,9-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIVODVUCQZQDX-QXEWZRGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(N(C2)C(=O)CC3=CSC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1[C@H](N(C2)C(=O)CC3=CSC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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